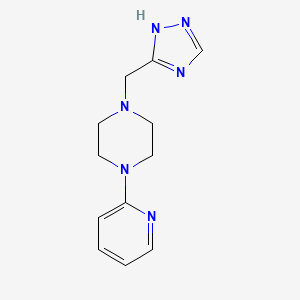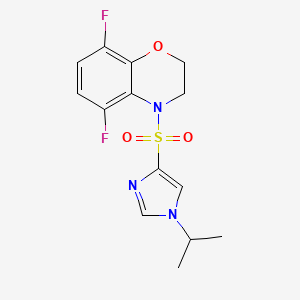
1-pyridin-2-yl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-pyridin-2-yl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine is a heterocyclic compound that features a piperazine ring substituted with pyridine and triazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-pyridin-2-yl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via nucleophilic substitution reactions using pyridine derivatives.
Attachment of the Triazole Group: The triazole ring can be formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-pyridin-2-yl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
科学的研究の応用
1-pyridin-2-yl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.
作用機序
The mechanism of action of 1-pyridin-2-yl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
類似化合物との比較
Similar Compounds
1-pyridin-2-yl-4-(1H-1,2,3-triazol-5-ylmethyl)piperazine: Similar structure but with a different triazole ring.
1-pyridin-2-yl-4-(1H-1,2,4-triazol-3-ylmethyl)piperazine: Similar structure but with a different substitution pattern on the triazole ring.
Uniqueness
1-pyridin-2-yl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyridine and triazole rings provides a versatile scaffold for further functionalization and optimization in drug design and materials science.
特性
IUPAC Name |
1-pyridin-2-yl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6/c1-2-4-13-12(3-1)18-7-5-17(6-8-18)9-11-14-10-15-16-11/h1-4,10H,5-9H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFVNBRWIWAARQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC=NN2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)-N-[(4-methylsulfonylphenyl)methyl]acetamide](/img/structure/B6979073.png)
![Methyl 2-[1-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]cyclopropyl]acetate](/img/structure/B6979080.png)
![Methyl 2-[1-[(5-methyl-1,2-thiazole-3-carbonyl)amino]cyclopropyl]acetate](/img/structure/B6979088.png)

![3-Hydroxy-1-[[3-(5-phenoxypyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]azepan-2-one](/img/structure/B6979094.png)
![(2S,3aS,7aS)-N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxamide](/img/structure/B6979097.png)
![1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)-3,4-dihydro-2H-quinoline-4-carboxylic acid](/img/structure/B6979100.png)
![(2S,3aS,7aS)-2-phenyl-N-[1-(1,3,5-trimethylpyrazol-4-yl)propan-2-yl]-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxamide](/img/structure/B6979101.png)
![(2S,3aS,7aS)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxamide](/img/structure/B6979106.png)
![2-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B6979118.png)
![2-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6979129.png)
![2-[1-[(2-Fluoro-3-methoxyphenyl)methylamino]ethyl]-4-methoxyphenol](/img/structure/B6979141.png)
